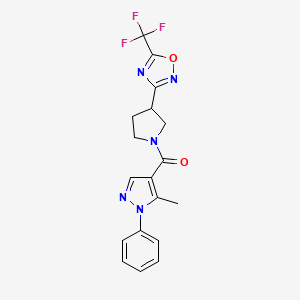![molecular formula C20H18Cl2N2O2 B2531255 2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 903346-29-2](/img/structure/B2531255.png)
2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Facile Synthesis and Biological Evaluation
The research presented in the first paper focuses on the design and synthesis of various N-(1-(2-chlorobenzo[h]quinolin-3-yl)-1-substituted-vin-2-yl)benzamide derivatives, which are based on the 2-chlorobenzo[h]quinoline core. These compounds were synthesized with the intention of evaluating their potential as antioxidant and insecticidal agents. The study found that these derivatives exhibited good antioxidant activities when compared with ascorbic acid, a commercial antioxidant. Moreover, the in vitro insecticidal activities of these compounds were significant, showing high effectiveness against the cotton leafworm, and in some cases, outperforming the commercial insecticide chlorpyrifos .
Synthesis, Characterization, and Catalytic Activity
In the second paper, a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives were synthesized and characterized. The compounds underwent a reaction with KOH and were subsequently treated with nickel acetate or nickel chloride to form nickel complexes. These complexes were thoroughly characterized using elemental and spectroscopic analyses, and the molecular structures of representative compounds were determined through single-crystal X-ray diffraction. Notably, these nickel complexes demonstrated good to high catalytic activities in ethylene oligomerization, with the reaction conditions and the nature of the ligands influencing their performance .
Molecular Structure Analysis
The molecular structures of the benzamide derivatives and their nickel complexes were elucidated using single-crystal X-ray diffraction, which provided detailed insights into their geometries and bonding interactions. The structural analysis is crucial for understanding the reactivity and properties of these compounds. The molecular structure directly influences the catalytic activity observed in the nickel complexes, as well as the antioxidant and insecticidal properties of the benzamide derivatives .
Chemical Reactions Analysis
The synthesis of the benzamide derivatives involved multiple steps, including the treatment with KOH and the reaction with nickel salts to form the corresponding nickel complexes. The reactivity of these compounds under different conditions highlights the importance of the ligand structure in determining the outcome of the chemical reactions. The formation of the nickel complexes and their subsequent use in catalysis demonstrates the potential of these compounds in industrial applications, such as ethylene oligomerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their biological evaluation, spectroscopic data, and catalytic performance. The antioxidant and insecticidal activities suggest that these compounds have significant potential for practical applications. The catalytic activity of the nickel complexes in ethylene oligomerization indicates that these compounds could be valuable in the field of polymer chemistry. The properties of these compounds are closely related to their molecular structures and the nature of the substituents on the benzamide core .
Scientific Research Applications
1. Serotonin Receptor Antagonism and Depression Management
Research into quinoxalin-2-carboxamides, closely related to the specified compound, has shown their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds have been evaluated for their effectiveness in antagonizing the 5-HT3 receptor, which is a potential therapeutic target for managing conditions like depression (Mahesh, Devadoss, Pandey, & Yadav, 2011).
2. Antimicrobial Properties
A study on various carboxamide derivatives integrated with quinoline, similar in structure to the specified compound, has demonstrated significant in vitro antibacterial activity. This suggests a potential role for these compounds in combating bacterial infections, especially against pathogenic bacteria like S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
3. Antioxidant and Antibacterial Studies
Research on phenolic esters and amides of quinoline carboxylic acids, which share a structural resemblance with the specified compound, has uncovered their capabilities in exhibiting antioxidant properties. These compounds have also shown promising antibacterial activities against various strains of bacteria (Shankerrao, Bodke, & Mety, 2013).
4. Ethylene Oligomerization and Catalysis
Research has been conducted on nickel complexes bearing benzamide derivatives, related to the specified compound, which have shown effectiveness in ethylene oligomerization. This suggests potential applications in catalysis and industrial chemical processes (Wang, Shen, & Sun, 2009).
5. Synthesis and Evaluation as Anti-Inflammatory Agents
Compounds structurally similar to 2,5-Dichloro-N-[2-(6,7-Dimethyl-2-Oxo-1H-Quinolin-3-Yl)Ethyl]Benzamide have been synthesized and evaluated for their anti-inflammatory properties. These studies suggest potential therapeutic applications in the treatment of inflammation-related conditions (Vachala, Srinivasan, & Prakash, 2011).
6. Remote Sulfonylation in Synthetic Chemistry
The remote sulfonylation of benzamide derivatives, akin to the specified compound, has been achieved under specific conditions. This process is notable for generating environmentally benign byproducts and offers potential applications in synthetic chemistry (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on this compound, it’s difficult to say how it interacts with its targets.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its targets.
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-11-7-14-9-13(19(25)24-18(14)8-12(11)2)5-6-23-20(26)16-10-15(21)3-4-17(16)22/h3-4,7-10H,5-6H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDMWZXIQROEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)
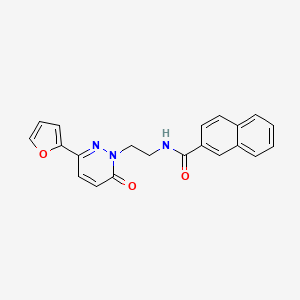
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)
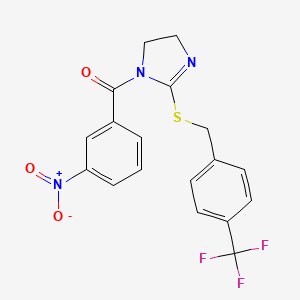

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)
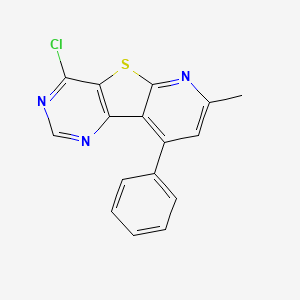
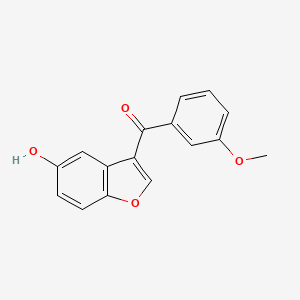
![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)
